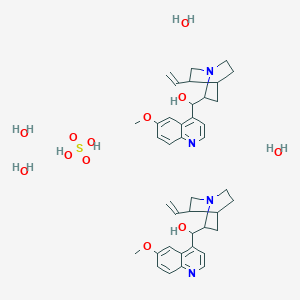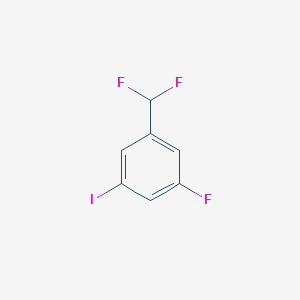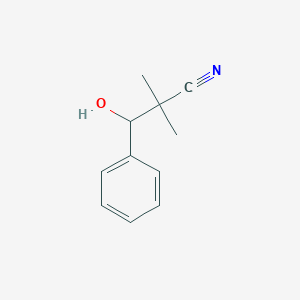![molecular formula C17H13ClFNO2S B15155475 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a sulfonyl group attached to a 3,4-dimethylphenyl ring at the 3rd position, and a fluoro group at the 7th position of the quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, specifically 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.
Fluorination: The fluoro group is introduced using a fluorinating agent like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Removal of sulfonyl or halogen groups.
科学研究应用
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
作用机制
The mechanism of action of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Similar structure but with a different position of the methyl groups on the phenyl ring.
4-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Another isomer with different methyl group positions.
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinoline: Fluoro group at the 6th position instead of the 7th.
Uniqueness
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the sulfonyl group, provides a distinct set of properties that can be exploited in various applications.
属性
分子式 |
C17H13ClFNO2S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
4-chloro-3-(3,4-dimethylphenyl)sulfonyl-7-fluoroquinoline |
InChI |
InChI=1S/C17H13ClFNO2S/c1-10-3-5-13(7-11(10)2)23(21,22)16-9-20-15-8-12(19)4-6-14(15)17(16)18/h3-9H,1-2H3 |
InChI 键 |
FQHILJJQHKECIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)

![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)

![N-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155471.png)
![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
